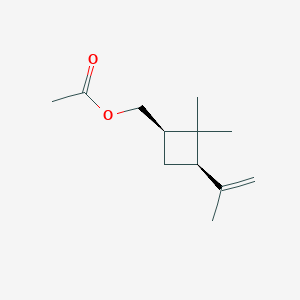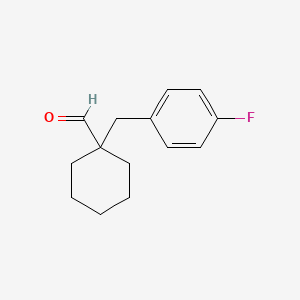
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde is an organic compound that features a cyclohexane ring substituted with a 4-fluorobenzyl group and an aldehyde functional group
準備方法
The synthesis of 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with cyclohexanecarbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl derivatives.
科学的研究の応用
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. The fluorine atom on the benzyl group can influence the reactivity and stability of the compound, making it a useful tool in synthetic chemistry.
類似化合物との比較
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarbaldehyde: Lacks the fluorobenzyl group, making it less versatile in certain chemical reactions.
4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the cyclohexane ring and aldehyde functionality.
Benzylcyclohexanecarbaldehyde: Similar structure but without the fluorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a reactive aldehyde group, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C14H17FO |
|---|---|
分子量 |
220.28 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H17FO/c15-13-6-4-12(5-7-13)10-14(11-16)8-2-1-3-9-14/h4-7,11H,1-3,8-10H2 |
InChIキー |
AKNMVMHLZZMKHF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


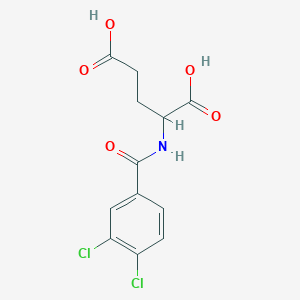
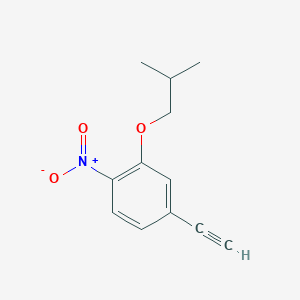
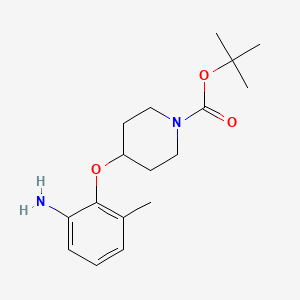
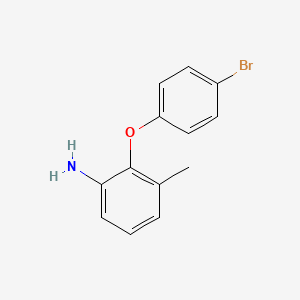
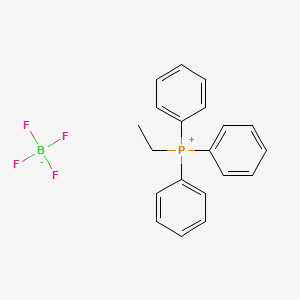
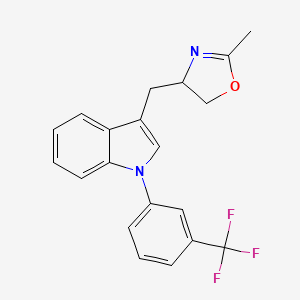
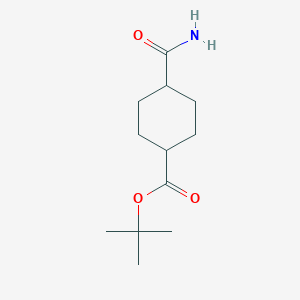
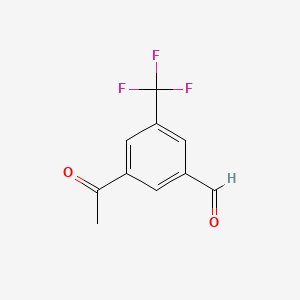
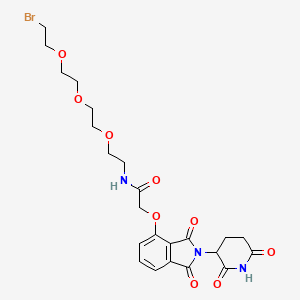

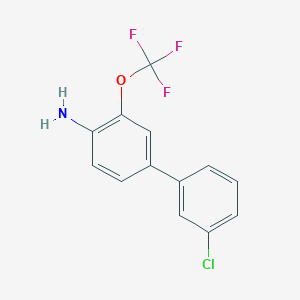
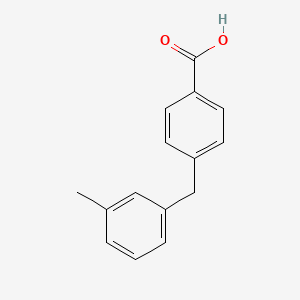
![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
